molecular formula C12H23N3O2 B7985314 N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7985314
M. Wt: 241.33 g/mol
InChI Key: YYQZPUKTLIRTNY-LLVKDONJSA-N
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Description

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound that features a piperidine ring, an amino-acetyl group, and an isopropyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Amino-Acetyl Group: This step involves the acylation of the piperidine ring with an amino-acetyl group. Common reagents for this reaction include acyl chlorides or anhydrides.

    Attachment of the Isopropyl-Acetamide Moiety:

Industrial Production Methods

Industrial production of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetamide groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide
  • N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-ethyl-acetamide
  • N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-propyl-acetamide

Uniqueness

N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropyl-acetamide moiety, in particular, may contribute to its unique pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Biological Activity

N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an amino-acetyl group and an isopropyl acetamide moiety. Its molecular formula is C12H22N2O2C_{12}H_{22}N_2O_2 with a molecular weight of approximately 226.32 g/mol.

The compound's mechanism of action involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain enzymes or receptors, influencing various physiological processes. For instance, it has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in multiple signaling pathways related to neurodegenerative diseases and cancer .

Inhibition of GSK-3β

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against GSK-3β, with an IC50 value in the low nanomolar range (8 nM) . This inhibition is significant as GSK-3β is implicated in various cellular processes, including cell cycle regulation and apoptosis.

Neuroprotective Effects

In vitro studies using microglial BV-2 cells have indicated that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests potential anti-inflammatory properties, which could be beneficial in treating neuroinflammatory conditions . Additionally, it has shown neuroprotective effects in models of tau hyperphosphorylation, a hallmark of Alzheimer's disease .

Case Studies

  • Neurodegenerative Disease Models : In a study investigating neuroprotective agents, this compound was administered to mouse models exhibiting tau pathology. The results indicated a significant reduction in tau hyperphosphorylation and improved cognitive function compared to control groups .
  • Inflammation Models : In another experimental setup using BV-2 cells, treatment with the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 following LPS exposure, highlighting its potential as an anti-inflammatory agent .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
GSK-3β InhibitionGSK-3β8 nM
Anti-inflammatoryNO Production-
NeuroprotectionTau Hyperphosphorylation-

Table 2: Comparative Activity with Other Compounds

CompoundGSK-3β IC50 (nM)Neuroprotective EffectReference
This compound8Yes
Staurosporine10Yes
Compound 622.3Yes

Properties

IUPAC Name

N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8,13H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQZPUKTLIRTNY-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCCN(C1)C(=O)CN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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